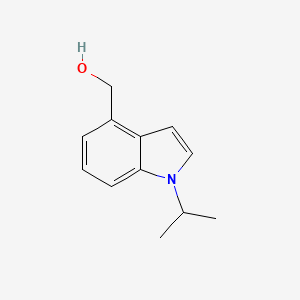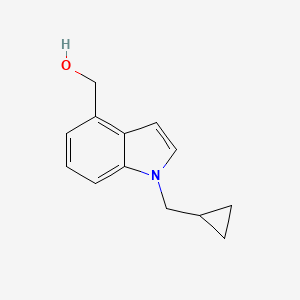![molecular formula C8H9NO2 B8013477 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol](/img/structure/B8013477.png)
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol is a heterocyclic organic compound with the molecular formula C8H9NO2. It is known for its unique structure, which includes a benzene ring fused to an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (NaOH) in water at room temperature. This method is notable for being metal catalyst-free and environmentally friendly . Another approach involves a one-pot three-component reaction using mechanochemistry, which allows for the parallel synthesis of multiple derivatives .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where the oxazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrogenated compounds, and various substituted oxazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Similar structure but different ring fusion pattern.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share the oxazine ring but differ in their substitution patterns.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol is unique due to its specific ring structure and the versatility it offers in chemical modifications. This makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-2-1-3-7-8(6)9-4-5-11-7/h1-3,9-10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFVCLDNKMMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
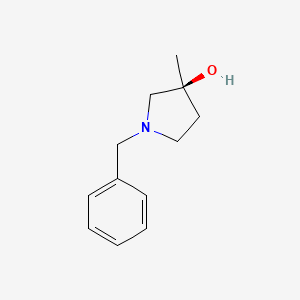
![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B8013407.png)

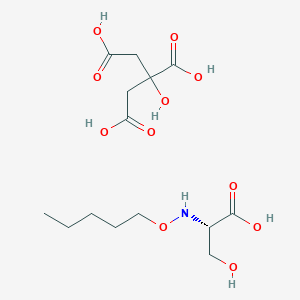
![4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8013420.png)
![4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B8013432.png)
![3-[2-(4-Methylphenyl)ethoxy]azetidine](/img/structure/B8013453.png)
![3-[2-(4-Fluorophenyl)ethoxy]azetidine](/img/structure/B8013456.png)
![3-[2-(4-Bromophenyl)ethoxy]azetidine](/img/structure/B8013463.png)

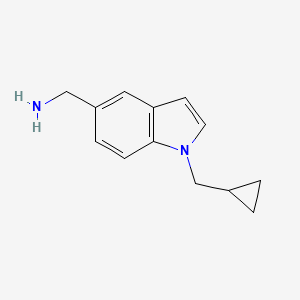
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine](/img/structure/B8013490.png)
